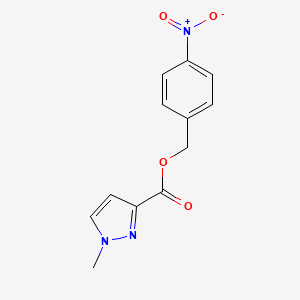
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another approach involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl iodides, and palladium catalysts . For instance, the compound can undergo oxidation to form nitro derivatives or reduction to form amino derivatives. Substitution reactions often involve the replacement of the nitro group with other functional groups, leading to the formation of various substituted pyrazoles . Major products formed from these reactions include 4-substituted pyrazoles and their derivatives .
Applications De Recherche Scientifique
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to inhibit specific enzymes and proteins involved in cellular processes . For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to its anticancer effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 4-nitropyrazole-3-carboxylic acid methyl ester . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol is known for its anti-inflammatory properties, while 4-nitropyrazole-3-carboxylic acid methyl ester has been studied for its potential as an anticancer agent . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-14-7-6-11(13-14)12(16)19-8-9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3 |
Clé InChI |
XNDSPZOJCWCLKR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
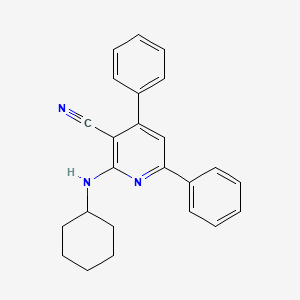
![(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877444.png)
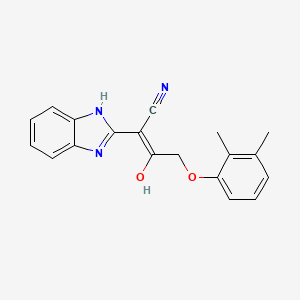
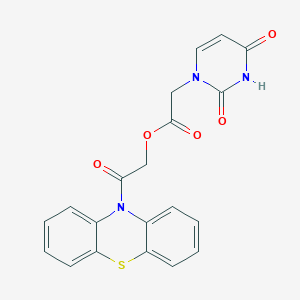
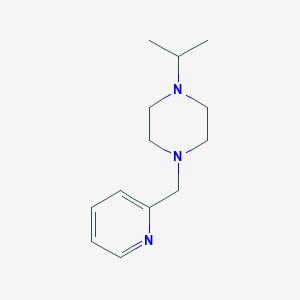
![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
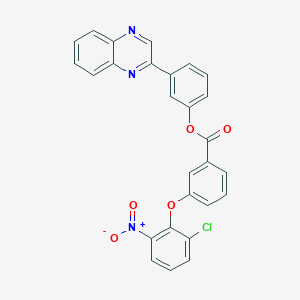
![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
